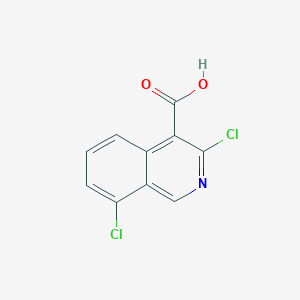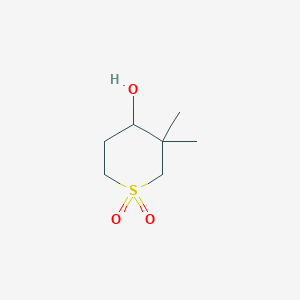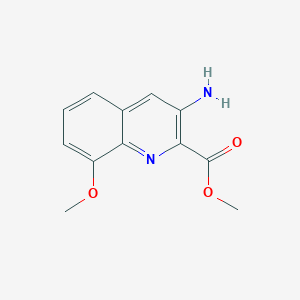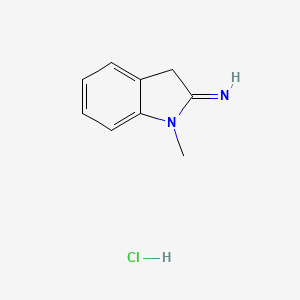
1-Methylindolin-2-imine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylindolin-2-imine hydrochloride is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a methyl group attached to the nitrogen atom of the indole ring, with an imine group at the second position and a hydrochloride salt form.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylindolin-2-imine hydrochloride can be synthesized through a copper-catalyzed reaction. The process involves the reaction of 3-benzyl-1-methylindolin-2-imine hydrochloride with 2-iodobenzyl bromide. The reaction is optimized using various catalysts, bases, solvents, and temperatures to achieve high yields .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar copper-catalyzed reactions. The use of cheap cuprous chloride as the catalyst and the tolerance of wide functional groups make this method advantageous for industrial applications .
化学反应分析
Types of Reactions: 1-Methylindolin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the imine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diisobutylaluminum hydride is often used as a reducing agent.
Substitution: Substitution reactions typically involve halogenated reagents such as 2-iodobenzyl bromide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Polycyclic indoline scaffolds.
科学研究应用
1-Methylindolin-2-imine hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 1-methylindolin-2-imine hydrochloride involves its interaction with various molecular targets and pathways. The compound’s indole structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The exact molecular targets and pathways may vary depending on the specific derivative and application .
相似化合物的比较
1-Alkyl-3-alkylindolin-2-imine hydrochlorides: These compounds share a similar indole structure and are used in the synthesis of polycyclic indoline scaffolds.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus, known for its role in plant growth and development.
Tryptamine derivatives: These compounds also contain an indole structure and are involved in various biological processes.
Uniqueness: 1-Methylindolin-2-imine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile building block in synthetic chemistry and its diverse applications in scientific research make it a valuable compound in various fields .
属性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC 名称 |
1-methyl-3H-indol-2-imine;hydrochloride |
InChI |
InChI=1S/C9H10N2.ClH/c1-11-8-5-3-2-4-7(8)6-9(11)10;/h2-5,10H,6H2,1H3;1H |
InChI 键 |
JNSHMUVIUWPDSX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=N)CC2=CC=CC=C21.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


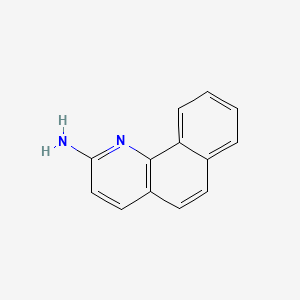
![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)

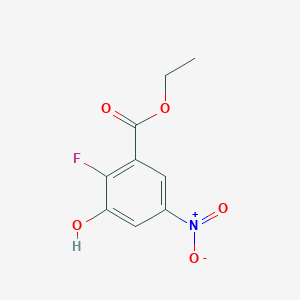
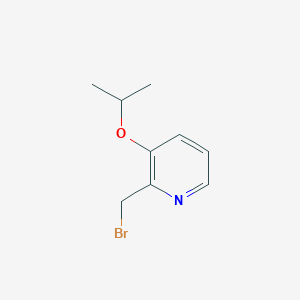
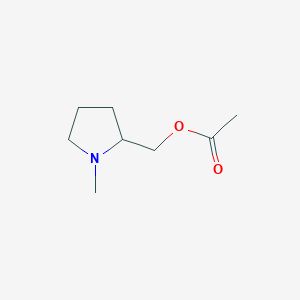
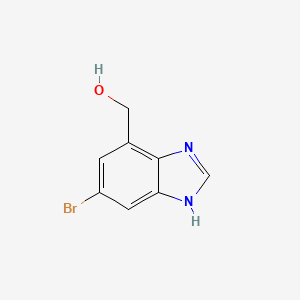
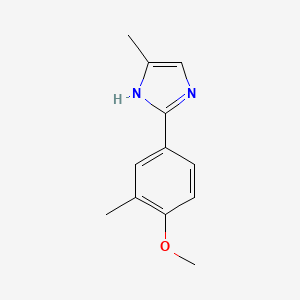
![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13667123.png)
![(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
